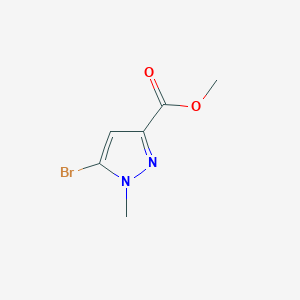Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS No.: 1222174-92-6
Cat. No.: VC4356947
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.038
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1222174-92-6 |
|---|---|
| Molecular Formula | C6H7BrN2O2 |
| Molecular Weight | 219.038 |
| IUPAC Name | methyl 5-bromo-1-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 |
| Standard InChI Key | FCRCTHGEYAIIIU-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C(=O)OC)Br |
Introduction
Chemical Identity and Structural Features
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of aromatic heterocycles known for their stability and pharmacological relevance. The compound’s IUPAC name, methyl 5-bromo-1-methylpyrazole-3-carboxylate, reflects its substitution pattern: a methyl group at the 1-position, bromine at the 5-position, and a carboxylate ester at the 3-position . Key physicochemical properties include a density of 1.7±0.1 g/cm³ and a boiling point of 280.4±20.0°C at standard atmospheric pressure .
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇BrN₂O₂ | |
| Molecular Weight | 219.04 g/mol | |
| Density | 1.7±0.1 g/cm³ | |
| Boiling Point | 280.4±20.0°C | |
| Flash Point | 123.4±21.8°C | |
| XLogP3 | 1.3 (predicted) |
The pyrazole ring’s planarity and electron-withdrawing substituents (bromine, carboxylate) influence its reactivity, favoring electrophilic substitution and nucleophilic acyl substitution reactions .
Synthesis and Manufacturing
Industrial Synthesis Routes
The most scalable synthesis, described in CN112079781A , involves a four-step process:
-
Cyclocondensation: Diethyl butynedioate reacts with methylhydrazine to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
-
Bromination: Treatment with phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
-
Hydrolysis: Basic hydrolysis converts the ethyl ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Esterification: Methanol under acidic conditions produces the final methyl ester .
This route avoids hazardous reagents like n-butyllithium or cyanogen bromide, making it safer for large-scale production .
Alternative Methods
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures exceeding 280°C, with a vapor pressure of 0.0±0.6 mmHg at 25°C . Its low volatility makes it suitable for high-temperature reactions.
Solubility and Reactivity
Reactivity and Chemical Behavior
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and alkoxides. For example, reaction with morpholine in DMF at 80°C yields 5-morpholino-1-methyl-1H-pyrazole-3-carboxylate, a precursor to PI3K inhibitors .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the bromine position, enabling access to bipyrazole libraries for drug discovery . A representative reaction:
This method achieves yields of 70–85% under optimized conditions .
Applications in Organic Synthesis and Pharmaceuticals
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing:
-
PI3K Inhibitors: Used in oncology to block phosphatidylinositol-3-kinase pathways .
-
CRAC Channel Blockers: Potential therapeutics for autoimmune diseases like rheumatoid arthritis .
-
Antiviral Agents: Pyrazole derivatives exhibit activity against hepatitis C and HIV .
Case Study: PI3K Inhibitor Synthesis
In a patented route , methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is hydrolyzed to the carboxylic acid, then coupled with tert-butyl carbamate to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate. Acidic hydrolysis yields 5-bromo-1-methyl-1H-pyrazol-3-amine, a critical intermediate for kinase inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume